molecular formula C18H22FN3O3 B2659671 N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 784197-76-8

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Numéro de catalogue: B2659671
Numéro CAS: 784197-76-8
Poids moléculaire: 347.39
Clé InChI: WDCCJWROYINGIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3O3 and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacological Applications

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, through its analogs, has been explored for its potential neuropharmacological applications. Selective agonists for the peripheral benzodiazepine receptor (PBR), such as DAA1097 and DAA1106, have shown potent anxiolytic-like properties in laboratory animals. These compounds selectively target PBRs without affecting central benzodiazepine receptors, highlighting a potential pathway for developing anxiolytic therapies without the sedative effects typically associated with central benzodiazepine agonists (Okuyama et al., 1999).

Antiviral and Anticonvulsant Activities

Spirothiazolidinone derivatives, which share structural similarities with the compound of interest, have been synthesized and evaluated for their antiviral and anticonvulsant activities. These compounds have shown significant activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the potential for these structural frameworks in developing new antiviral molecules. Additionally, certain sulfonamide derivatives have demonstrated promising anticonvulsant activities in preclinical models, indicating the versatility of the spirocyclic scaffolds in addressing various neurological conditions (Apaydın et al., 2020).

Antimicrobial Activity

The compound and its analogs have also been investigated for their antimicrobial activities. Studies have explored the potential of these compounds in inhibiting the growth of specific pathogens, such as Ureaplasma urealyticum. The effectiveness of these compounds against a range of bacteria and fungi, particularly in terms of their specific inhibitory mechanisms, points to the potential application of this chemical framework in developing new antimicrobial agents (Kenny, 1983).

Oncology Research

In the context of oncology, derivatives of this compound have been evaluated for their potential antitumor properties. For example, studies on novel quinazolinone analogues have demonstrated significant in vitro antitumor activity, highlighting the potential of these compounds in cancer therapy. The ability of these compounds to inhibit tumor cell growth, alongside their interactions with cellular targets such as the EGFR kinase enzyme, underscores their relevance in the design of new anticancer drugs (El-Azab et al., 2017).

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12-6-8-18(9-7-12)16(24)22(17(25)21-18)11-15(23)20-10-13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCCJWROYINGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.